molecular formula C18H27NO9 B610259 Propargyl-PEG5-NHS ester CAS No. 1393330-40-9

Propargyl-PEG5-NHS ester

Cat. No.: B610259
CAS No.: 1393330-40-9
M. Wt: 401.41
InChI Key: UAHSDYGPJHKEAH-UHFFFAOYSA-N
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Description

Propargyl-PEG5-NHS ester is a polyethylene glycol derivative containing a propargyl group and an N-hydroxysuccinimide ester group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to react with primary amines and azide-bearing compounds. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it a versatile reagent for various scientific applications .

Mechanism of Action

Target of Action

The primary targets of Propargyl-PEG5-NHS ester are proteins, peptides, and antibodies that contain primary amines . The compound is widely used in bioconjugation, a process that involves joining two biomolecules together. In this case, the this compound is used to modify these targets, enhancing their functionality or stability .

Mode of Action

this compound interacts with its targets through a chemical reaction known as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction, often referred to as “click chemistry”, involves the reaction of an alkyne group in the this compound with azide groups in the target molecules . The result is a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By creating PROTACs (Proteolysis-Targeting Chimeras), this compound can selectively degrade target proteins .

Pharmacokinetics

It’s known that the compound has good solubility in various solvents, including dmso, peg300, tween-80, saline, sbe-β-cd in saline, and corn oil . This suggests that this compound may have good bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable, irreversible amide bond with the target molecule . This can lead to the modification of the target’s functionality or stability, or even its selective degradation .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the NHS ester group in the compound can react with primary amines very readily at pH 7-9 . Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG5-NHS ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Comparison with Similar Compounds

Propargyl-PEG5-NHS ester is unique due to its combination of a propargyl group and an N-hydroxysuccinimide ester group, which allows for versatile bioconjugation and click chemistry applications. Similar compounds include:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO9/c1-2-6-23-8-10-25-12-14-27-15-13-26-11-9-24-7-5-18(22)28-19-16(20)3-4-17(19)21/h1H,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZDUKRWTPZVRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145220
Record name 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393330-40-9
Record name 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxanonadec-18-ynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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